molecular formula C17H14O2 B14680717 3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one CAS No. 31374-61-5

3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one

Cat. No.: B14680717
CAS No.: 31374-61-5
M. Wt: 250.29 g/mol
InChI Key: YJSQWGOYKMBMTF-UHFFFAOYSA-N
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Description

3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an oxirane ring (epoxide) attached to one of the phenyl rings, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one typically involves the reaction of benzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes epoxidation to form the final product. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Epoxidation: Using peracids like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction can lead to the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, or alcohols

Major Products

    Oxidation: Benzoic acid, benzophenone

    Reduction: Benzyl alcohol, diphenylmethane

    Substitution: Various substituted chalcones and epoxides

Scientific Research Applications

3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The α,β-unsaturated carbonyl system can also participate in Michael addition reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one
  • (E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one
  • (E)-3-Phenyl-1-(pyridin-3-yl)prop-2-en-1-one

Uniqueness

3-Phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential biological activities compared to other chalcones. The combination of the chalcone structure with the epoxide functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

31374-61-5

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

3-phenyl-1-(3-phenyloxiran-2-yl)prop-2-en-1-one

InChI

InChI=1S/C17H14O2/c18-15(12-11-13-7-3-1-4-8-13)17-16(19-17)14-9-5-2-6-10-14/h1-12,16-17H

InChI Key

YJSQWGOYKMBMTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2C(O2)C3=CC=CC=C3

Origin of Product

United States

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